methyl 5-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves multiple steps. One common method starts with the preparation of 2-oxo-4-propyl-2H-chromen-7-yl acetate, which is then reacted with acetic anhydride and sulfuric acid to form the intermediate compound. This intermediate is further reacted with methyl 5-amino-1,2,3-thiadiazole-4-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as heating, cooling, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using spectroscopic techniques .
Scientific Research Applications
METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
- 7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL ACETATE
- 4-Methylumbelliferyl acetate
- 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
Uniqueness
METHYL 5-({2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-1,2,3-THIADIAZOLE-4-CARBOXYLATE is unique due to its combination of the coumarin and thiadiazole moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H17N3O6S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
methyl 5-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O6S/c1-3-4-10-7-15(23)27-13-8-11(5-6-12(10)13)26-9-14(22)19-17-16(18(24)25-2)20-21-28-17/h5-8H,3-4,9H2,1-2H3,(H,19,22) |
InChI Key |
JZEMFXAMOCSMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
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